molecular formula C25H35N3O4 B4548427 6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4548427
M. Wt: 441.6 g/mol
InChI Key: HTSGKUIOQGVHAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core, piperazine, and piperidine moieties

Scientific Research Applications

6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where the chromenone core reacts with piperazine derivatives.

    Attachment of the Piperidine Moiety: The piperidine moiety is attached via reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of 6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(piperazin-1-yl)ethoxy)ethanol: Shares structural similarities with the piperazine moiety.

    Quetiapine: Contains a piperazine ring and is used as an antipsychotic drug.

    Levocetirizine: An antihistamine with a piperazine ring.

Uniqueness

6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is unique due to its combination of a chromenone core with piperazine and piperidine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-ethoxy-4-[[4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4/c1-3-20-7-5-6-10-28(20)24(29)18-27-13-11-26(12-14-27)17-19-15-25(30)32-23-9-8-21(31-4-2)16-22(19)23/h8-9,15-16,20H,3-7,10-14,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSGKUIOQGVHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CN2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
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6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 6
6-ethoxy-4-({4-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

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